3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid
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Overview
Description
3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid is a chemical compound with the molecular formula C15H21NO4S and a molecular weight of 311.4 g/mol . This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a phenylpropanoic acid moiety. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: The azepane ring is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Attachment to Phenylpropanoic Acid: The sulfonylated azepane is then attached to a phenylpropanoic acid derivative through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the azepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The azepane ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid
- 3-[4-(Morpholine-1-sulfonyl)phenyl]propanoic acid
- 3-[4-(Pyrrolidine-1-sulfonyl)phenyl]propanoic acid
Comparison
Compared to similar compounds, 3-[4-(Azepane-1-sulfonyl)phenyl]propanoic acid is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. The larger ring size of azepane compared to piperidine or morpholine may result in different steric and electronic effects, influencing the compound’s reactivity and interactions with molecular targets.
Properties
IUPAC Name |
3-[4-(azepan-1-ylsulfonyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c17-15(18)10-7-13-5-8-14(9-6-13)21(19,20)16-11-3-1-2-4-12-16/h5-6,8-9H,1-4,7,10-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYFXXZHIBXOBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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